molecular formula C10H11ClN4 B14012621 N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine CAS No. 6637-19-0

N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine

Cat. No.: B14012621
CAS No.: 6637-19-0
M. Wt: 222.67 g/mol
InChI Key: HYMRIWWOGDIJHF-UHFFFAOYSA-N
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Description

N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine: is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-4-quinazoline.

    Nucleophilic Substitution: The 6-chloro-4-quinazoline undergoes a nucleophilic substitution reaction with 1,2-ethanediamine. This reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide or dimethyl sulfoxide, and a base like potassium carbonate or sodium hydroxide.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Solvents: Dimethylformamide, dimethyl sulfoxide, ethanol.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N1-(6-chloro-4-quinazolinyl)-1,2-propanediamine
  • N1-(6-chloro-4-quinazolinyl)-1,2-butanediamine
  • N1-(6-chloro-4-quinazolinyl)-1,2-pentanediamine

Uniqueness

N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine is unique due to its specific ethylenediamine moiety, which imparts distinct chemical and biological properties compared to its analogs with different alkyl chain lengths. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

6637-19-0

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

N'-(6-chloroquinazolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H11ClN4/c11-7-1-2-9-8(5-7)10(13-4-3-12)15-6-14-9/h1-2,5-6H,3-4,12H2,(H,13,14,15)

InChI Key

HYMRIWWOGDIJHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=N2)NCCN

Origin of Product

United States

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